N-Methyl Iso Desloratadine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVAQIJQYJEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614378 | |
| Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183198-48-3 | |
| Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Formation Mechanisms and Synthetic Relevance of N Methyl Iso Desloratadine
The emergence of N-Methyl Iso Desloratadine (B1670295) is intrinsically linked to the synthetic route of Desloratadine, which often involves the chemical modification of Loratadine (B1675096) or its derivatives. The formation of this impurity is a consequence of competing reaction pathways under specific process conditions.
The primary route to Desloratadine involves the decarboethoxylation of Loratadine. It is during this key transformation that the isomeric impurity, Iso Desloratadine, can be formed through competing reaction pathways. This is particularly prevalent under conditions of prolonged heating or when suboptimal concentrations of the base are utilized in the reaction mixture. The subsequent or concurrent N-methylation, a process that can also generate byproducts, leads to the formation of N-Methyl Iso Desloratadine.
A Chinese patent, CN104610225A, highlights that the reaction of Loratadine in an alcoholic solvent containing potassium hydroxide (B78521) can lead to the generation of several byproducts, including the "Desloratadine isomer" and "nitrogen methylates." This suggests that the formation of the iso-isomer and its N-methylated counterpart are recognized challenges in the synthesis of high-purity Desloratadine. The patent emphasizes that controlling the reaction temperature is crucial in minimizing these side reactions.
The synthetic relevance of this compound is primarily as a critical quality attribute that must be monitored and controlled. Its structural similarity to Desloratadine and its other derivatives can pose challenges for purification. Therefore, understanding its formation is paramount for developing robust manufacturing processes.
Strategies for Process Optimization to Minimize N Methyl Iso Desloratadine Accumulation
To ensure the quality of the final Desloratadine (B1670295) product, several process optimization strategies can be implemented to minimize the formation and accumulation of N-Methyl Iso Desloratadine. These strategies primarily focus on the precise control of reaction parameters during the synthesis.
A key strategy, as outlined in patent CN104610225A, involves meticulous temperature control during the reflux reaction of Loratadine (B1675096) with potassium hydroxide (B78521) in an alcoholic solvent. By maintaining a gradient temperature control between 70-100°C, the complete reaction of Loratadine is ensured while significantly reducing the occurrence of side reactions that lead to the formation of the Desloratadine isomer and its N-methylated version. This controlled heating profile is a critical factor in enhancing the purity of the target molecule.
The following table summarizes the impact of reaction conditions on the formation of impurities, based on the findings from the aforementioned patent:
| Reaction Parameter | Standard Condition | Optimized Condition | Impact on Impurity Formation |
| Reflux Temperature | Constant High Temperature | Gradient Control (70-100°C) | Reduces the formation of Desloratadine isomer and N-methylated byproducts. |
| Reaction Monitoring | Time-based | Thin-Layer Chromatography | Allows for accurate determination of reaction completion, preventing prolonged heating. |
Furthermore, post-synthesis purification methods are crucial in removing any formed this compound. Techniques such as recrystallization and chromatography are employed to achieve the high purity required for pharmaceutical-grade Desloratadine. The choice of solvent for extraction and crystallization also plays a significant role in separating the desired product from its isomeric impurity.
By implementing these optimized process controls and purification techniques, the accumulation of this compound can be effectively minimized, leading to a more robust and reliable manufacturing process for Desloratadine.
Advanced Analytical Methodologies for Characterizing and Quantifying N Methyl Iso Desloratadine
Chromatographic Separation Techniques for N-Methyl Iso Desloratadine (B1670295)
Chromatographic techniques are fundamental in the analytical workflow for separating N-Methyl Iso Desloratadine from the active pharmaceutical ingredient (API), desloratadine, and other related impurities. The choice of technique and method parameters is critical to achieve the desired resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves a systematic optimization of various parameters to achieve efficient separation.
A typical reversed-phase HPLC (RP-HPLC) method, which is commonly employed for the analysis of desloratadine and its impurities, would serve as a starting point. arabjchem.orgrjptonline.orgasianpubs.org Method development would involve the careful selection of a stationary phase, mobile phase composition, pH, and temperature.
Stationary Phase: A C18 column is a common choice for separating desloratadine and its related compounds due to its hydrophobicity, which allows for good retention and separation of these molecules. arabjchem.orgasianpubs.orgopenrepository.com Columns with smaller particle sizes (e.g., 5 µm or less) and appropriate lengths (e.g., 150 mm or 250 mm) are often preferred to enhance separation efficiency. arabjchem.orgresearchgate.net
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The choice of buffer and its pH are critical for controlling the ionization state of the analytes, which significantly impacts their retention. For basic compounds like this compound, a slightly acidic to neutral pH is often employed. arabjchem.orgnih.gov Organic modifiers such as acetonitrile (B52724) and methanol (B129727) are used to modulate the elution strength of the mobile phase. arabjchem.orgasianpubs.org Gradient elution, where the concentration of the organic modifier is changed over time, is often necessary to achieve optimal separation of a complex mixture of impurities with varying polarities. nih.govcpu.edu.cn
Optimization: The optimization of the HPLC method would involve systematically adjusting parameters such as the mobile phase gradient, flow rate, and column temperature to achieve the best possible resolution between this compound, desloratadine, and other potential impurities. Design of Experiments (DoE) can be a valuable tool in this optimization process to efficiently explore the parameter space. cpu.edu.cn
A developed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. arabjchem.orgresearchgate.net
Table 1: Illustrative HPLC Method Parameters for the Analysis of Desloratadine and its Impurities
| Parameter | Condition | Reference |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) | arabjchem.org |
| Mobile Phase A | Methanol | arabjchem.org |
| Mobile Phase B | Phosphate buffer (pH 7.0) | arabjchem.org |
| Gradient | Isocratic (70:30 v/v) | arabjchem.org |
| Flow Rate | 1.0 mL/min | arabjchem.org |
| Detection | UV at 254 nm | arabjchem.org |
| Column Temperature | Ambient | openrepository.com |
Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. This compound, being a relatively large and polar molecule, is not inherently suitable for direct GC analysis. However, GC could be employed for its analysis following a derivatization step to increase its volatility and thermal stability. nih.gov
Derivatization techniques such as silylation or acylation could be explored to convert the polar functional groups of this compound into less polar, more volatile derivatives. For instance, methylation is a common derivatization technique used in GC analysis. nih.govaocs.org The resulting derivatives could then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. uni-muenchen.de
While GC is a powerful technique with high separation efficiency, the need for derivatization adds complexity to the sample preparation process and may introduce potential sources of error. Therefore, HPLC is generally the preferred chromatographic technique for the routine analysis of this compound.
Advanced Chromatographic Detection Strategies (e.g., Photodiode Array, Evaporative Light Scattering)
Beyond standard UV detection, advanced detection strategies can provide more comprehensive information during the chromatographic analysis of this compound.
Photodiode Array (PDA) Detection: A PDA detector acquires the entire UV-Vis spectrum of the eluting peaks. This provides valuable information for peak purity assessment and can aid in the identification of unknown impurities by comparing their spectra with those of reference standards. openrepository.comnih.gov The selection of an optimal detection wavelength for simultaneous determination of desloratadine and its impurities can also be facilitated by a PDA detector. openrepository.com
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can detect any non-volatile analyte, regardless of its chromophoric properties. This makes it particularly useful for detecting impurities that lack a significant UV absorbance. The response in ELSD is dependent on the mass of the analyte, making it a valuable tool for quantitative analysis, especially when reference standards for all impurities are not available.
The choice of detector will depend on the specific requirements of the analysis, such as the need for spectral information for identification or the necessity to detect non-chromophoric impurities.
Mass Spectrometry (MS) Approaches for Structural Confirmation and Trace Analysis of this compound
Mass spectrometry is an indispensable tool for the unequivocal identification and structural elucidation of pharmaceutical impurities like this compound. When coupled with a chromatographic separation technique (e.g., LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, leading to highly specific and sensitive analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. nih.gov By comparing the experimentally measured accurate mass with the theoretical mass calculated for potential elemental formulas, the molecular formula of an impurity can be confidently assigned. nih.gov This is a critical step in the identification of novel impurities or degradation products. For this compound, HRMS would confirm its elemental composition and differentiate it from other isobaric species.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by analyzing its fragmentation pattern. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]+) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a characteristic fragmentation spectrum.
The fragmentation pattern provides a fingerprint of the molecule's structure. By interpreting the fragmentation pathways, the connectivity of atoms and the location of functional groups can be deduced, leading to the structural elucidation of the compound. For this compound, comparing its MS/MS spectrum with that of desloratadine and other related compounds would help to pinpoint the structural differences and confirm the position of the methyl group and the isomeric nature of the molecule. For instance, studies on N-nitroso-desloratadine have shown characteristic fragmentation patterns, such as the preferential loss of the NO group. preprints.org Similarly, the fragmentation of this compound would be expected to show characteristic losses related to its specific structure.
The use of deuterated internal standards in LC-MS/MS methods can further enhance the accuracy and precision of quantification. nih.gov
Table 2: Key Mass Spectrometry Techniques and Their Applications for this compound Analysis
| Technique | Application | Benefit |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition analysis. | Confidently assigns the molecular formula of this compound and differentiates it from isobaric interferences. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern analysis for structural elucidation. | Provides a unique fingerprint of the molecule's structure, confirming the identity of this compound and locating its structural modifications relative to desloratadine. |
Hyphenated MS Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of this compound, particularly within complex matrices such as drug formulations or biological samples. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting and quantifying trace-level impurities.
The methodology for Desloratadine and its related compounds typically involves reverse-phase HPLC for separation, followed by detection using a triple quadrupole mass spectrometer. nih.govresearchgate.net The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. For this compound, the protonated molecule [M+H]⁺ would be monitored. For instance, methods developed for Desloratadine monitor transitions like m/z 311.2→259.2. researchgate.netnih.gov A similar approach would be established for this compound, selecting its unique precursor and product ions to ensure specificity. The use of a deuterated internal standard, such as Desloratadine-d5, is common practice to correct for matrix effects and variations in extraction recovery. nih.govresearchgate.netnih.gov
Methods are often optimized to achieve low limits of quantification (LOQ), frequently in the picogram per milliliter (pg/mL) range, which is essential for impurity profiling. researchgate.netnih.gov
Table 1: Typical LC-MS/MS Parameters for Analysis of Desloratadine-Related Compounds
| Parameter | Typical Conditions |
| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C8 or C18 (e.g., Hypersil C8, Xbridge C18, 50 mm x 4.6 mm, 5 µm) researchgate.netnih.gov |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., Ammonium formate) researchgate.netnih.gov |
| Flow Rate | 0.7 - 1.0 mL/min nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Specific fragment ion of this compound |
| Internal Standard | Deuterated analogue (e.g., Desloratadine-d5) researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing unambiguous confirmation of the molecular structure of this compound.
A full suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and confirm the connectivity of the this compound molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals would include those from the aromatic protons on the benzo-cyclohepta-pyridine ring system, the aliphatic protons of the piperidine (B6355638) ring, and a characteristic singlet for the N-methyl group, which would distinguish it from Iso Desloratadine.
¹³C NMR: The carbon NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. libretexts.org The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is crucial for tracing the proton-proton connectivities within the individual ring systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comcolumbia.edu It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.eduipb.pt This is vital for piecing the molecular structure together, for example, by confirming the position of the N-methyl group through its correlation to carbons in the piperidine ring and establishing the connectivity between the different ring systems.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key 2D NMR Correlations |
| Aromatic Protons | 7.0 - 8.5 | 120 - 155 | COSY correlations within aromatic rings; HMBC to other rings |
| Olefinic Proton | 5.5 - 6.5 | 120 - 140 | COSY to adjacent aliphatic protons; HMBC to aromatic carbons |
| Piperidine Protons | 2.5 - 3.5 | 30 - 60 | COSY within the piperidine ring; HSQC to respective carbons |
| N-Methyl Protons | ~2.3 | ~45 | Singlet in ¹H; HMBC to adjacent piperidine carbons |
The stereochemistry of this compound, particularly the geometry around the exocyclic double bond, can be investigated using advanced NMR techniques. The Nuclear Overhauser Effect (NOE) is a key phenomenon used for this purpose. ipb.pt
NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect protons that are close to each other in space, regardless of whether they are connected through bonds. By observing NOE correlations between a proton on the piperidine ring and a proton on the cycloheptadiene ring, the E/Z configuration of the double bond can be determined. These techniques provide critical information about the three-dimensional structure and conformation of the molecule in solution.
Spectroscopic Characterization Methodologies (e.g., Infrared, Ultraviolet-Visible) for Identity and Purity Assessment
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as rapid and reliable tools for identity confirmation and purity assessment.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum arises from electronic transitions within the molecule's chromophores. msu.edu this compound possesses a significant conjugated system within its tricyclic structure, leading to strong UV absorbance. Its spectrum is expected to be very similar to that of Desloratadine, which shows absorbance maxima around 242 nm and 282 nm. researchgate.netresearchgate.net This technique is particularly useful for quantitative analysis using a validated method, following the Beer-Lambert law. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides a molecular "fingerprint" by detecting the vibrational frequencies of functional groups. wiley.com For this compound, the spectrum would be characterized by C-H stretching vibrations from the aromatic and aliphatic regions, C=C and C=N stretching from the ring systems, and a notable absence of the N-H stretching band that would be present in its precursor, Iso Desloratadine. The presence of bands corresponding to the N-methyl group further confirms its identity.
Table 3: Key Spectroscopic Features for this compound
| Technique | Wavelength/Wavenumber | Assignment |
| UV-Vis | ~242 nm, ~282 nm | π → π* transitions in the conjugated tricyclic system |
| Infrared (IR) | 3100-3000 cm⁻¹ | Aromatic C-H Stretch |
| 3000-2850 cm⁻¹ | Aliphatic C-H Stretch (including N-CH₃) | |
| ~1600 cm⁻¹ | C=C and C=N Ring Stretching | |
| ~750-850 cm⁻¹ | C-H Out-of-plane Bending (Aromatic) |
Validation Protocols for Analytical Methods Employed in this compound Quantification
Any analytical method used for the quantification of this compound as a pharmaceutical impurity must be rigorously validated according to International Council for Harmonisation (ICH) guidelines. The validation process ensures that the method is suitable for its intended purpose. Validation protocols for related compounds like Desloratadine demonstrate that methods are typically validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netrjptonline.org
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API (Desloratadine), other impurities, degradation products, or excipients.
In HPLC-based methods, specificity is demonstrated by showing that this compound is well-resolved from Desloratadine and other related substances, with no interfering peaks at its retention time in a placebo or blank sample. preprints.org For LC-MS/MS, specificity is further enhanced by the use of MRM. The selection of a unique precursor-to-product ion transition for this compound ensures that only this specific compound is detected, even if other substances co-elute from the chromatography column. preprints.org The selectivity of potentiometric sensors has also been demonstrated for Desloratadine analysis, showing high selectivity in the presence of interfering ions and other drugs. nih.gov
Table 4: Typical Validation Parameters for a Quantitative Impurity Method
| Parameter | Acceptance Criteria | Typical Findings for Desloratadine Methods |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.999 researchgate.net |
| Accuracy (% Recovery) | Typically 80-120% for impurities | 98.29% to 99.37% researchgate.netrjptonline.org |
| Precision (% RSD) | For repeatability and intermediate precision, ≤ 15% (lower at higher conc.) | < 6.5% researchgate.net |
| Limit of Quantification (LOQ) | Sufficiently low to quantify the impurity at the reporting threshold | 40.1 pg/mL researchgate.net |
| Robustness (% RSD) | < 2% for minor changes in method parameters (e.g., flow rate, wavelength) | < 2% rjptonline.org |
Linearity, Accuracy, and Precision Evaluations
The validation of an analytical method for this compound involves a thorough evaluation of its linearity, accuracy, and precision. These parameters are fundamental in demonstrating that the method is suitable for its intended purpose.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, this is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them using the developed HPLC method. The response, usually the peak area, is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) and the coefficient of determination (R²) are key indicators of linearity, with values close to 1 indicating a strong linear relationship.
Illustrative Data for Linearity of this compound by HPLC
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.05 | 4,520 |
| 0.10 | 9,150 |
| 0.25 | 22,800 |
| 0.50 | 45,100 |
| 0.75 | 67,900 |
| 1.00 | 90,500 |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (R²) | 0.9996 |
Note: This table presents illustrative data typical for HPLC method validation of a pharmaceutical impurity, as specific experimental data for this compound is not publicly available.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated by performing recovery studies. This involves spiking a blank matrix with a known amount of the this compound reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated.
Illustrative Data for Accuracy of this compound by HPLC
| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|
| 0.25 | 0.245 | 98.0 |
| 0.50 | 0.505 | 101.0 |
| 0.75 | 0.743 | 99.1 |
| Mean Recovery | 99.4% |
Note: This table presents illustrative data typical for HPLC method validation of a pharmaceutical impurity, as specific experimental data for this compound is not publicly available.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay Precision): This evaluates the precision within the same laboratory but on different days, with different analysts, or with different equipment.
Reproducibility: This measures the precision between different laboratories.
Illustrative Data for Precision of this compound by HPLC
| Precision Level | Concentration (µg/mL) | % RSD |
|---|---|---|
| Repeatability (n=6) | 0.50 | 0.85 |
| Intermediate Precision (n=6) | 0.50 | 1.20 |
Note: This table presents illustrative data typical for HPLC method validation of a pharmaceutical impurity, as specific experimental data for this compound is not publicly available.
Detection and Quantitation Limits Determination
The limit of detection (LOD) and the limit of quantitation (LOQ) are crucial parameters for methods used to determine impurities at low levels.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, where an S/N of 3 is generally accepted for LOD and an S/N of 10 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Illustrative Data for LOD and LOQ of this compound by HPLC
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.015 |
| Limit of Quantitation (LOQ) | 0.05 |
Note: This table presents illustrative data typical for HPLC method validation of a pharmaceutical impurity, as specific experimental data for this compound is not publicly available.
Development and Qualification of this compound Certified Reference Standards for Research and Quality Control
The availability of a well-characterized Certified Reference Standard (CRS) for this compound is a prerequisite for accurate and reliable analytical testing in research and quality control. nih.gov The development and qualification of a CRS is a meticulous process that establishes its identity, purity, and potency.
The process generally involves:
Synthesis and Purification: The initial step is the chemical synthesis of this compound, followed by purification techniques such as recrystallization or preparative chromatography to achieve a high degree of purity.
Structural Elucidation: A battery of spectroscopic techniques is employed to confirm the chemical structure of the compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Assessment: The purity of the reference standard is determined using a high-resolution analytical technique, typically a validated HPLC method. The purity is often assigned based on the principle of mass balance, which accounts for the content of the main component as well as impurities (organic, inorganic, and residual solvents) and water content (determined by Karl Fischer titration).
Characterization and Documentation: The qualified CRS is accompanied by a comprehensive Certificate of Analysis (CoA). This document includes all the characterization data, such as the assigned purity value with its uncertainty, the methods used for characterization, storage conditions, and the expiry date.
The availability of a this compound CRS is essential for various applications, including: nih.gov
The calibration of analytical instruments.
The validation of analytical methods.
Serving as a comparator in routine quality control testing of pharmaceutical products.
Pharmacological and Toxicological Assessment of N Methyl Iso Desloratadine
In Silico Modeling and Prediction of Potential Receptor Interactions of N-Methyl Iso Desloratadine (B1670295)
In silico modeling, a cornerstone of modern drug discovery and safety assessment, utilizes computational methods to predict the interaction between a molecule and its biological targets. immunocure.usbiotech-asia.org For N-Methyl Iso Desloratadine, these models are crucial for predicting its potential binding affinity and selectivity, primarily concerning the histamine (B1213489) H1 receptor, the main target of Desloratadine.
Molecular docking studies on the histamine H1 receptor have revealed key interactions that determine ligand binding. For Desloratadine and its analogues, crucial interactions often involve residues such as D3.32, Y6.51, and F6.52 within the receptor's binding pocket. mdpi.com The affinity of a ligand can be significantly influenced by its structural and steric properties. Studies on various N-substituted Desloratadine analogues have shown that the nature of the substituent on the piperidine (B6355638) nitrogen plays a critical role. For instance, research on a series of rupatadine (B1662895) and desloratadine analogues demonstrated that small aliphatic substituents, such as a methyl group (as in N-Methyl Desloratadine), can maintain high binding affinity at the H1R, comparable to that of Desloratadine itself. nih.gov
However, the "iso" configuration in this compound implies a different spatial arrangement, which could alter how the molecule fits into the H1 receptor's binding site. Docking simulations would be employed to model the precise orientation of this compound within the H1R binding pocket. These models would predict the favorability of binding by calculating a binding energy score and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with receptor residues. Any steric clashes introduced by the isomeric form would likely result in a predicted lower binding affinity compared to Desloratadine or its non-isomeric N-methyl derivative. mdpi.com
In Vitro Investigations of this compound's Biological Activity Profile
Should in silico models suggest significant biological activity, in vitro laboratory experiments would be the next step to confirm these predictions and quantify the compound's biological effects.
Cellular assays are essential for determining a compound's true affinity for a receptor in a biological system. These assays typically use cell lines engineered to express the target receptor, such as the histamine H1 receptor. Radioligand binding assays are a common method, where the test compound (this compound) competes with a radiolabeled ligand known to bind to the H1 receptor.
Desloratadine is known for its exceptionally high binding affinity for the H1 receptor, which is significantly greater than that of many other antihistamines. openaccessjournals.comnih.gov Studies have reported its pKi—a measure of binding affinity—to be as high as 9.1. nih.gov Comparative studies have also shown that N-Methyl Desloratadine exhibits a similarly high binding affinity (pKi of 9.0–9.4). nih.gov
A comparative study for this compound would involve determining its inhibitory constant (Ki) or pKi at the H1 receptor and comparing it directly to the values obtained for Desloratadine under identical experimental conditions. This would definitively quantify its potency as a potential H1 antagonist. Given that it is an impurity, a significantly lower binding affinity would be a favorable outcome, indicating a lower potential for pharmacological activity.
Comparative H1 Receptor Binding Affinities
| Compound | Binding Affinity (pKi) | Reference |
|---|---|---|
| Desloratadine | 9.1 ± 0.1 | nih.gov |
| Rupatadine | 8.4 ± 0.1 | nih.gov |
| N-Methyl Desloratadine | 9.0 - 9.4 | nih.gov |
| This compound | Data Not Available | N/A |
A critical aspect of a pharmacological assessment is to evaluate whether a compound interacts with other receptors or enzymes, which could lead to unintended effects. Desloratadine is recognized for its high selectivity for the H1 receptor, with minimal affinity for muscarinic receptors, which is why it is free of anticholinergic side effects. openaccessjournals.comnih.gov
Computational approaches, such as the Similarity Ensemble Approach (SEA), can predict potential off-target interactions by comparing the chemical structure of a compound to databases of ligands with known biological activities. docking.org A study using this method predicted that loratadine (B1675096) might interact with the enzyme protein farnesyltransferase (PFTase), but confirmed that its active metabolite, Desloratadine, was not an inhibitor of this enzyme, highlighting its cleaner off-target profile. docking.org
For this compound, an in silico screening against a panel of known off-targets (e.g., other G-protein coupled receptors, ion channels, kinases) would be the first step. If any significant interactions are predicted, these would need to be confirmed through in vitro binding or functional assays to determine the compound's selectivity profile.
Consideration of Toxicological Profiles for Trace Impurities in Pharmaceutical Formulations
The safety of any pharmaceutical product depends on controlling the levels of impurities. Regulatory bodies have established stringent guidelines for the qualification of these impurities to limit any potential toxicological risk.
Genotoxicity is a key toxicological endpoint of concern for impurities, as compounds that can damage DNA have the potential to be carcinogenic. nih.gov The International Council for Harmonisation (ICH) M7 guideline provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities in pharmaceuticals. tga.gov.aulhasalimited.org
The standard approach involves a two-pronged in silico assessment using two complementary methodologies: one expert rule-based system (e.g., Derek Nexus) and one statistical-based system (e.g., Sarah Nexus). lhasalimited.org
Expert Rule-Based Systems contain knowledge derived from existing literature and proprietary data to identify structural fragments (toxicophores) associated with mutagenicity.
Statistical-Based Systems use machine learning models trained on large datasets of known mutagens and non-mutagens to predict the probability of a compound being mutagenic.
For this compound, this computational assessment would be the first and often sufficient step. If either system returns a positive or equivocal result, further action is required. A positive prediction would classify the impurity as a potential mutagenic carcinogen, requiring it to be controlled at or below a compound-specific acceptable intake, or at the Threshold of Toxicological Concern (TTC) if no carcinogenic data exists. If in silico predictions are negative or inconclusive, a highly sensitive in vitro bacterial reverse mutation assay (Ames test) would be conducted to obtain definitive data. lhasalimited.orgpreprints.org
Beyond genotoxicity, in silico tools can predict a wide range of other toxicities, including carcinogenicity, developmental and reproductive toxicity, and organ-specific toxicities like hepatotoxicity. immunocure.uspensoft.net These computational models analyze the chemical structure of this compound and compare it against databases of compounds with known toxicological profiles to flag potential liabilities. researchgate.net
Safety data sheets for the related compound, N-Methyl Desloratadine, classify it as harmful if swallowed or inhaled and as a skin and eye irritant. echemi.comchemicalbook.com These classifications are often derived from in silico predictions or from the toxicological profile of structurally similar compounds. A similar predictive assessment for this compound would be performed to generate a preliminary hazard profile and guide any further necessary toxicological testing.
Metabolic Fate and Excretion Pathways of N-Methylated Compounds and Related Isomers (Hypothetical Investigations if ingested as a trace impurity)
The metabolic fate of this compound, when ingested as a trace impurity, has not been explicitly studied in humans. However, a hypothetical metabolic pathway can be constructed based on the known metabolism of its parent compound, desloratadine, and other structurally related N-methylated compounds.
Desloratadine undergoes extensive metabolism, primarily through hydroxylation to form 3-hydroxydesloratadine, which is then conjugated with glucuronic acid. drugbank.comresearchgate.net This process involves an initial N-glucuronidation by the enzyme UGT2B10, followed by hydroxylation by CYP2C8, and subsequent hydrolysis of the glucuronide. researchgate.net Other cytochrome P450 enzymes, including CYP3A4 and CYP2D6, are also involved in the metabolism of the parent drug, loratadine, to desloratadine. researchgate.neteuropa.eu
Given this precedent, this compound, as a structural isomer of N-Methyl Desloratadine, would likely be a substrate for similar enzymatic pathways. The primary metabolic transformations could include:
N-Demethylation: The N-methyl group is a common site for metabolic activity. Cytochrome P450 enzymes, particularly CYP2D6, are known to catalyze the N-demethylation of various compounds. newhaven.edu This reaction would convert this compound into Iso Desloratadine. This is a common detoxification pathway, as it generally produces a more polar metabolite that is easier to excrete. newhaven.edu
Hydroxylation: Following the pattern of desloratadine metabolism, the tricyclic ring system of this compound is a likely target for hydroxylation by CYP enzymes, such as CYP2C8. researchgate.net The exact position of hydroxylation could be influenced by the "iso" configuration, potentially leading to different isomers of hydroxylated metabolites compared to desloratadine.
Conjugation: Following oxidation, the resulting hydroxylated metabolites would be susceptible to Phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate excretion. researchgate.net Direct conjugation of the N-methylated compound, similar to the N-glucuronidation of desloratadine, is also a plausible pathway. researchgate.net
Oxidation by other enzymes: Monoamine oxidase B (MAO-B) is another key enzyme involved in the metabolism of N-methylated compounds, such as N-methylhistamine. mdpi.comresearchgate.netsigmaaldrich.com It is conceivable that MAO-B could play a role in the metabolism of this compound, leading to an aldehyde intermediate that would be further oxidized.
The excretion of these potential metabolites, along with any unchanged this compound, would likely occur through both renal and fecal routes. For desloratadine, approximately 87% of a radiolabeled dose was recovered in urine and feces as metabolic products. drugbank.comnih.gov A similar distribution would be expected for a trace impurity like this compound and its metabolites.
Table 1: Hypothetical Metabolic Pathways for this compound
| Metabolic Pathway | Potential Enzymes Involved | Resulting Product | Rationale based on Related Compounds |
|---|---|---|---|
| N-Demethylation | Cytochrome P450 (e.g., CYP2D6) | Iso Desloratadine | Common pathway for N-methylated drugs to increase polarity for excretion. newhaven.edu |
| Hydroxylation | Cytochrome P450 (e.g., CYP2C8) | Hydroxylated this compound isomers | Primary pathway for the parent compound, desloratadine. researchgate.net |
| N-Glucuronidation | UDP-glucuronosyltransferase (e.g., UGT2B10) | N-glucuronide of this compound | Initial step in the major metabolic pathway of desloratadine. researchgate.net |
| Oxidative Deamination | Monoamine Oxidase B (MAO-B) | Aldehyde derivative | Key enzyme in the degradation of other N-methylated biogenic amines like N-methylhistamine. mdpi.comresearchgate.net |
| Excretion | Renal and Biliary Systems | Metabolites and unchanged compound | Parent compound desloratadine and its metabolites are excreted via urine and feces. drugbank.comnih.gov |
Regulatory Compliance and Quality Control Strategies for N Methyl Iso Desloratadine
Adherence to International Pharmacopeial Standards for Impurity Control and Reporting
International pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish the legal and scientific standards for drug quality. Their monographs for Desloratadine (B1670295) provide detailed procedures for identifying and quantifying impurities.
The European Pharmacopoeia, for instance, has a specific monograph for Desloratadine that outlines tests for related substances using liquid chromatography. bch.roscribd.com It lists specified impurities that must be controlled within defined limits. Notably, "Iso Desloratadine" is identified as "Desloratadine EP Impurity B". cymitquimica.com The acceptance criteria for these impurities are clearly defined in the monograph. scribd.com
The United States Pharmacopeia also provides a monograph for Desloratadine and its various dosage forms, such as tablets, which includes tests for organic impurities. scribd.comuspnf.com These monographs specify the use of liquid chromatography and provide limits for known and unknown impurities. scribd.com The USP uses reference standards, such as "USP Desloratadine Related Compound A RS," to ensure the proper identification and control of these substances. uspnf.com
Adherence to these standards is mandatory for pharmaceutical products marketed in regions that recognize these pharmacopoeias. The standards provide a framework for ensuring that impurities are controlled at levels that are not considered to pose a risk to patient health.
Table 1: Specified Impurities in Desloratadine (European Pharmacopoeia 8.0)
| Impurity Name | Pharmacopoeial Designation | Acceptance Criterion (% max) |
|---|---|---|
| 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo scribd.comresearchgate.netcyclohepta[1,2-b]pyridine | Impurity A | 0.2 |
| 8-chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo scribd.comresearchgate.netcyclohepta[1,2-b]pyridine (Iso Desloratadine) | Impurity B | 0.3 |
| Unspecified Impurities | - | 0.10 (for each) |
| Total Impurities | - | 0.4 |
Data sourced from the European Pharmacopoeia 8.0 monograph for Desloratadine. scribd.com
Integration of N-Methyl Iso Desloratadine Monitoring in Pharmaceutical Quality Control Systems
Pharmaceutical quality control (QC) systems are responsible for the day-to-day verification of a drug's quality, from raw materials to the final product. The monitoring of impurities like Iso Desloratadine is a key function of these systems.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used for this purpose. bch.roeuropa.eu QC laboratories utilize validated, stability-indicating HPLC methods designed to separate the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products. europa.eu For Desloratadine, gradient HPLC methods are often employed to achieve adequate separation of all potential impurities. europa.eu
The integration of impurity monitoring involves several steps:
Routine Testing: Batches of the Desloratadine API and finished products are regularly tested to ensure they meet the specifications for impurities set by pharmacopoeias and internal standards.
System Suitability: Before any sample analysis, a system suitability test is performed. This involves injecting a standard solution containing Desloratadine and its known impurities to verify that the chromatographic system is performing adequately. Key parameters include resolution between peaks and signal-to-noise ratio. bch.roscribd.com
Stability Studies: Impurity levels are monitored throughout the shelf-life of the product under various storage conditions to detect any degradation products that may form over time. europa.eu
Reference Standards: Certified reference materials of known impurities are used for the identification and quantification of these substances in test samples. sigmaaldrich.com
Development of Comprehensive Impurity Profiles for Desloratadine and Loratadine (B1675096) Products
Impurity profiling is the process of identifying and quantifying all the impurities present in a drug substance or product. This is a crucial exercise performed during drug development and is continuously monitored throughout the product lifecycle.
For Desloratadine, the impurity profile includes substances related to its synthesis, as well as degradants. bch.roresearchgate.net Since Desloratadine is the major active metabolite of Loratadine, the impurity profile of Loratadine is also relevant, as some of its impurities could potentially be carried over or be related to Desloratadine impurities. researchgate.net
Studies have been conducted to characterize the impurity profiles of both drugs, identifying several related compounds. bch.roresearchgate.net These profiles are essential for understanding the potential risks associated with the drug and for establishing appropriate control strategies.
Table 2: Examples of Commonly Profiled Impurities of Loratadine and Desloratadine
| Parent Compound | Impurity Name/Type | Chemical Name |
|---|---|---|
| Loratadine | Impurity B | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo scribd.comresearchgate.netcyclohepta[1,2-b]pyridine |
| Loratadine | Desloratadine (Impurity A) | 8-Chloro-11-piperidin-4-ylidene-6,11-dihydro-5H-benzo scribd.comresearchgate.netcyclohepta[1,2-b]pyridine |
| Desloratadine | N-Methyl Desloratadine | 38092-89-6 (CAS No.) |
| Desloratadine | Iso Desloratadine (EP Impurity B) | 8-chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo scribd.comresearchgate.netcyclohepta[1,2-b]pyridine |
| Desloratadine | N-formyl desloratadine | A known degradation product |
Data compiled from multiple sources. researchgate.netpharmaffiliates.comdergipark.org.tr
Risk Management Frameworks for Setting Acceptable Limits and Specifications for this compound
The establishment of acceptable limits for any impurity is based on a thorough risk management framework. The International Council for Harmonisation (ICH) provides key guidelines that are followed by regulatory agencies worldwide.
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities. jpionline.org An impurity that appears in a new drug substance at a level above the identification threshold needs to be structurally identified. If it exceeds the qualification threshold, it must be assessed for safety.
Table 3: ICH Q3A(R2) Thresholds for New Drug Substance Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline. jpionline.org
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline is particularly important for impurities that have the potential to be mutagenic and carcinogenic. jpionline.org It provides a framework for classifying impurities based on their mutagenic potential and for establishing an acceptable intake (AI) limit to ensure patient safety. For example, specific guidance has been issued for nitrosamine (B1359907) impurities, which are a class of potentially genotoxic compounds. fda.govfda.gov
For an impurity like "this compound," which is not a specified impurity in the pharmacopoeias, its control would fall under the category of unspecified impurities. Its limit would typically be set at or below the ICH identification threshold (e.g., 0.10%). If its level were to exceed this threshold, a comprehensive risk assessment, potentially including toxicological studies, would be required to justify a higher limit.
Documentation and Reporting Requirements for this compound in Regulatory Submissions
All data related to the control of impurities must be meticulously documented and included in regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) in the United States. fda.gov The Common Technical Document (CTD) format provides a harmonized structure for these submissions.
The submission must include:
Impurity Profile Data: A detailed summary of all known and unknown impurities, including their levels observed in batches of the drug substance.
Analytical Procedures: A full description of the analytical methods used to detect and quantify impurities, along with validation data demonstrating that the method is accurate, precise, specific, and robust. europa.eu
Justification of Specifications: A rationale for the proposed impurity limits, with reference to pharmacopeial requirements and ICH guidelines.
Risk Assessment: For any impurity that exceeds ICH qualification thresholds, a complete risk assessment report must be provided. scribd.com
This comprehensive documentation allows regulatory agencies to evaluate the manufacturer's control strategy for impurities and to ensure that the drug product is safe for public use. The control of any potential impurity, including isomers or derivatives like Iso Desloratadine, is a fundamental part of this regulatory expectation.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Desloratadine |
| Loratadine |
| Iso Desloratadine |
| N-Methyl Desloratadine |
| Desloratadine EP Impurity B |
| USP Desloratadine Related Compound A |
| N-formyl desloratadine |
Advanced Research Perspectives and Emerging Areas for N Methyl Iso Desloratadine
Application of Chemometrics and Data Science in Impurity Profiling and Trend Analysis
The profiling of impurities in pharmaceuticals is a critical task for quality control. biomedres.us Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools for this purpose. ijpsjournal.com By applying mathematical and statistical methods, chemometrics can analyze complex data from various analytical techniques to identify and quantify impurities like N-Methyl Iso Desloratadine (B1670295). nih.govlongdom.org
Key chemometric techniques used in impurity profiling include:
Principal Component Analysis (PCA): This method simplifies complex datasets by reducing their dimensionality, which helps in identifying variations between different batches of a drug substance and detecting the presence of impurities. longdom.orgmdpi.com
Partial Least Squares (PLS) Regression: PLS is utilized to model the relationship between multiple variables, enabling the quantification of impurities even in the presence of spectral overlap from the main compound and other components. longdom.orgmdpi.com
Cluster Analysis: This technique groups data based on similarities, which can be instrumental in identifying batch-to-batch variations and outliers that may signal a quality control issue. longdom.org
These chemometric approaches are often applied to data generated from techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods. ijpsjournal.com The integration of chemometrics allows for a more comprehensive understanding of impurity profiles and helps in establishing effective control strategies. nih.govrug.nl
Table 1: Application of Chemometric Techniques in Impurity Analysis
| Chemometric Technique | Application in Impurity Profiling for N-Methyl Iso Desloratadine | Potential Benefits |
| Principal Component Analysis (PCA) | Identification of batch-to-batch variability and detection of unusual impurity patterns. | Enhanced process understanding and early detection of deviations. |
| Partial Least Squares (PLS) | Quantification of this compound in the presence of interfering substances. | Improved accuracy of impurity measurement without complete separation. |
| Cluster Analysis | Grouping of production batches based on their impurity profiles to identify trends. | Facilitates root cause analysis of impurity formation. |
Development of Process Analytical Technology (PAT) for Real-Time Monitoring and Control of Impurity Formation
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. pharmasource.global The implementation of PAT is crucial for the real-time monitoring and control of impurities such as this compound. americanpharmaceuticalreview.com
By integrating analytical tools directly into the manufacturing process, PAT enables continuous monitoring and immediate adjustments to process parameters. nih.gov This proactive approach helps to prevent the formation of impurities, rather than relying solely on end-product testing. mt.com
Spectroscopic techniques are particularly well-suited for PAT applications:
Raman and Near-Infrared (NIR) Spectroscopy: These non-destructive techniques can provide real-time information on the chemical composition of the reaction mixture, allowing for the in-line monitoring of impurity formation. pharmasource.globalthermofisher.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used for real-time monitoring and can be particularly effective in identifying specific functional groups associated with impurities. pharmasource.global
The data generated by these PAT tools can be used to build models that predict impurity levels, enabling a more robust and controlled manufacturing process. mt.com The ultimate goal of PAT is to build quality into the product by design (Quality by Design - QbD). mt.com
Exploration of Green Chemistry Principles in Synthetic Route Design to Mitigate Impurity Generation
Green chemistry, or sustainable chemistry, is a philosophy of chemical research and engineering that encourages the design of products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.com The principles of green chemistry are highly relevant to the synthesis of pharmaceuticals, as they can lead to processes that are not only more environmentally friendly but also more efficient and less prone to impurity formation. researchgate.net
Key green chemistry principles applicable to mitigating impurities like this compound include:
Prevention of Waste: It is better to prevent waste than to treat or clean up waste after it has been created. wisdomlib.org This principle encourages the design of synthetic routes with high atom economy, where the maximum proportion of reactant atoms is incorporated into the final product, thus reducing the formation of by-products and impurities. instituteofsustainabilitystudies.com
Designing Safer Chemicals: Chemical products should be designed to be effective while having little or no toxicity. wisdomlib.org This involves selecting less hazardous starting materials and reagents.
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. instituteofsustainabilitystudies.com Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids can significantly reduce the potential for side reactions and impurity formation. instituteofsustainabilitystudies.com
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in small amounts, leading to cleaner reactions and fewer impurities. researchgate.net
By adopting these principles, the synthesis of Desloratadine can be optimized to minimize the formation of this compound and other related impurities. orionpharma.com
Advanced Computational Chemistry Approaches for Impurity Prediction and Control
Computational chemistry has emerged as a powerful tool in pharmaceutical development, offering the ability to predict and understand chemical phenomena at the molecular level. csmres.co.uk These methods can be applied to the study of impurity formation, providing insights that are often difficult to obtain through experimental means alone. numberanalytics.com
Computational approaches for impurity prediction and control include:
Quantum Mechanics (QM) and Molecular Mechanics (MM): These methods can be used to model reaction pathways and predict the likelihood of different products and by-products forming. numberanalytics.comwikipedia.org By calculating the energies of various transition states and intermediates, researchers can identify the most probable routes for impurity formation.
Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, including the formation of impurities. csmres.co.ukarxiv.org These models can identify patterns and relationships that may not be apparent to human researchers. researchgate.net
These computational tools can be used to screen potential synthetic routes and reaction conditions to identify those that are least likely to produce significant levels of this compound. numberanalytics.com This in-silico approach can save significant time and resources in the laboratory. cam.ac.uk
Table 2: Computational Chemistry in Impurity Research
| Computational Approach | Application to this compound | Expected Outcome |
| Quantum Mechanics (QM) | Modeling the reaction mechanism for the formation of this compound. | Identification of key intermediates and transition states, providing insight into how to prevent its formation. |
| Molecular Dynamics (MD) | Simulating the behavior of Desloratadine and potential reactants under various conditions. | Understanding the conformational changes and interactions that may lead to impurity formation. |
| Machine Learning (ML) | Predicting the likelihood of this compound formation based on reaction parameters. | Optimization of reaction conditions to minimize impurity levels. |
Future Directions in Pharmaceutical Impurity Research and Development
The field of pharmaceutical impurity research is continuously advancing, driven by increasing regulatory expectations and technological innovations. aquigenbio.com Future trends will likely focus on a more holistic and predictive approach to impurity control.
Key future directions include:
Harmonization of Regulatory Standards: A greater push for global harmonization of impurity standards will streamline the drug development and approval process. aquigenbio.com
Focus on Genotoxic Impurities: There will be a continued and intensified focus on the identification and control of genotoxic impurities due to their potential to cause DNA damage even at very low levels. aquigenbio.com
Advanced Analytical Techniques: The development and application of more sensitive and sophisticated analytical techniques, such as high-resolution mass spectrometry (HRMS) and advanced NMR techniques, will enable the detection and characterization of impurities at even lower concentrations. aquigenbio.comemanresearch.org
Integration of 'Omics' Technologies: The use of metabolomics and other 'omics' technologies could provide a more comprehensive understanding of how impurities are formed and how they interact with biological systems.
Lifecycle Management of Impurities: A lifecycle approach to impurity control, from early development through to post-approval changes, will become standard practice, ensuring consistent product quality throughout the product's lifespan.
Q & A
Q. How can researchers identify and characterize N-Methyl impurities in Desloratadine derivatives?
- Methodology : Utilize LC-MS (e.g., m/z 325 for N-Methyl Desloratadine) and NMR spectroscopy to differentiate structural analogs. Cross-reference with synthetic impurity standards (e.g., CAS 117811-17-3 for N-Methyl Dehydro 11-Hydroxy impurities) and validate using chromatographic retention times and spectral libraries .
Advanced Research Questions
Q. How can contradictory data on this compound’s Biopharmaceutics Classification System (BCS) permeability be resolved?
- Methodology : Address ambiguities in permeability studies by combining in vivo mass balance data with in vitro models (e.g., Caco-2 cell assays). Measure solubility in pH-specific buffers (e.g., 1.5 mg/mL at pH 7.4) and correlate with urinary vs. fecal metabolite recovery to distinguish luminal vs. systemic absorption .
Q. What experimental design ensures robust bioequivalence assessment for this compound in fixed-dose combinations?
- Methodology : Conduct a randomized, two-period crossover study in 40 healthy volunteers. Collect plasma samples up to 72 hours post-dose and analyze using LC-MS/MS for pharmacokinetic parameters (AUC, Cmax, Tmax). Apply ANOVA and 90% confidence intervals (80–125% range) for geometric mean ratios. Include metabolite data (e.g., hydroxydesloratadine) as supportive evidence .
Q. How do stress conditions (UV light, heat) affect this compound degradation kinetics?
- Methodology : Expose solutions to UV light (254 nm) and heat (40°C) for 30 hours. Monitor degradation via GC-MS, noting new peaks (e.g., m/z 339 for N-Formyl impurities) and quantify residual drug content. Use first-order kinetics to model degradation rates and identify photolabile functional groups .
Q. What multi-way data analysis techniques improve quantification accuracy in complex matrices?
- Methodology : Apply PARAFAC to three-dimensional pH-absorbance datasets (wavelength × pH × concentration). Decompose data to resolve spectral interference from excipients and simultaneously determine pKa (e.g., 8.2 for desloratadine). Validate against UPLC results to ensure accuracy (±2% recovery) .
Methodological Considerations
- Statistical Validation : Use relative standard deviation (RSD) for precision and standard addition for accuracy in method validation .
- Instrumentation : Prioritize Mettler Toledo balances and Class A glassware for gravimetric analysis , and UV-Vis spectrophotometers (e.g., Lambda 25) for absorbance measurements .
- Safety Protocols : Adhere to PPE guidelines (gloves, ventilation) when handling N-Methyl derivatives to mitigate inhalation/contact risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
